molecular formula C16H14O4 B107407 Methyl 4-(4-methoxybenzoyl)benzoate CAS No. 71616-84-7

Methyl 4-(4-methoxybenzoyl)benzoate

Cat. No. B107407
CAS RN: 71616-84-7
M. Wt: 270.28 g/mol
InChI Key: XISRQQMWSGOFJV-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxybenzoyl)benzoate is a compound that can be associated with various chemical and physical properties, as well as its involvement in different chemical reactions and biological activities. The compound's structure suggests it may have applications in the field of liquid crystal technology and could potentially interact with biological systems, such as enzymes or receptors.

Synthesis Analysis

The synthesis of compounds related to methyl 4-(4-methoxybenzoyl)benzoate often involves condensation reactions and protective group strategies. For instance, the synthesis of a series of methyl 4-(4-alkoxystyryl)benzoates involved a condensation reaction between 4-alkoxybenzaldehyde and 4-(methoxycarbonyl)benzyltriphenyl phosphonium bromide . Additionally, the introduction of a 4-methoxy-α-methylbenzyl group as a protecting group for carboxylic acids, followed by oxidative debenzylation, indicates the versatility of methoxybenzyl esters in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(4-methoxybenzoyl)benzoate has been elucidated using various spectroscopic techniques and quantum chemical calculations. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using X-ray diffraction and supported by DFT calculations . Similarly, the structure of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one was investigated using FT-IR, micro-Raman, and UV–Vis spectroscopy, along with quantum chemical computations .

Chemical Reactions Analysis

Methyl 4-(4-methoxybenzoyl)benzoate and its derivatives can participate in various chemical reactions. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that these compounds can undergo selective deprotection reactions . Additionally, the synthesis of indenopyrazoles, which are structurally related to methyl 4-(4-methoxybenzoyl)benzoate, involved reactions with indanones and phenyl isothiocyanates, highlighting the reactivity of the methoxybenzoate moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(4-methoxybenzoyl)benzoate derivatives have been studied extensively. For example, a series of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates exhibited liquid crystalline properties, with the nematic phase being thermally stable . The mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates were also investigated, revealing thermal stability up to 200°C and specific liquid crystalline behaviors .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-(4-methoxybenzoyl)benzoate has been studied for its role in chemical synthesis and properties. For instance, Lou Hong-xiang (2012) described its synthesis as an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with various biological activities. This process involves condensation reactions under specific conditions, highlighting the compound's utility in organic synthesis (Lou, 2012).

Applications in Material Science

Studies have also explored the applications of methyl 4-(4-methoxybenzoyl)benzoate derivatives in material science. For example, Duan et al. (1996) investigated substituted aromatic carboxylate anions and esters, including methyl 4-methoxybenzoate, for their potential in second-order nonlinear optics. They found that these compounds exhibited properties suitable for this application, demonstrating the versatility of methyl 4-(4-methoxybenzoyl)benzoate in advanced material research (Duan et al., 1996).

Biological and Environmental Impact

In the realm of biological and environmental science, the compound and its analogs have been investigated for their impact. A study by Jian Chen et al. (2018) on the insecticidal activity of methyl benzoate analogs against red imported fire ants indicated the potential biological activity of these compounds. This research underscores the relevance of methyl 4-(4-methoxybenzoyl)benzoate in understanding and potentially controlling pest populations (Jian Chen et al., 2018).

Pharmaceutical and Cosmetic Applications

The compound's role in pharmaceutical and cosmetic industries has also been a subject of research. Popovski et al. (2010) discussed the use of methyl 4-methoxybenzoate in pharmaceutical intermediates and organic syntheses. Additionally, its application in the flavor and perfume industry due to its sweet herbal aroma was highlighted, showing the compound's multifaceted utility in various consumer products (Popovski et al., 2010).

Safety And Hazards

The safety information for “Methyl 4-(4-methoxybenzoyl)benzoate” includes several hazard statements: H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

methyl 4-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-9-7-12(8-10-14)15(17)11-3-5-13(6-4-11)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISRQQMWSGOFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292941
Record name methyl 4-(4-methoxybenzoyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxybenzoyl)benzoate

CAS RN

71616-84-7
Record name Benzoic acid, 4-(4-methoxybenzoyl)-, methyl ester
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Record name NSC 86530
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Record name 71616-84-7
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Record name methyl 4-(4-methoxybenzoyl)benzoate
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Synthesis routes and methods I

Procedure details

To a 3-necked round-bottomed flask equipped with a magnetic stir bar were added anisole (31 mL, 30.8 g, 0.285 moL) and terephthalic acid monomethyl ester chloride (19.6 g, 0.099 moL). The flask was equipped with a powder addition funnel and nitrogen inlet. The powder addition funnel was charged with AlCl3 (40.2 g, 0.301 moL). The reaction mixture was cooled in an ice-water bath and the AlCl3 was added slowly, portionwise with stirring, under a nitrogen atmosphere. The ice-water bath was removed and the stirred reaction mixture was allowed to warm to room temperature for 3.5 h. The viscous reaction mixture was cooled in an ice-water bath and ice was added very slowly portionwise (Note: significant HCl was released upon addition of ice) followed by the slow addition of ice-water. The reaction mixture solidified upon quenching. The solid was filtered, washed with water, and allowed to stand overnight at RT. The solid was washed with water and triturated with hexanes (2×) to give a pink solid. The crude product was recrystallized from EtOAc to give a white solid. The solid was dried to give 16.0 g (60%) of compound 23 as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 3.84 (s, 3H), 3.88 (s, 3H), 7.08 (d, J=8.8 Hz, 2H), 7.74 (d, J=8.8 Hz, 2H), 7.77 (d, J=8.3 Hz, 2H), 8.08 (d, J=8.3 Hz, 2H).
Quantity
31 mL
Type
reactant
Reaction Step One
Name
terephthalic acid monomethyl ester chloride
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
40.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
60%

Synthesis routes and methods II

Procedure details

2.1 g (16 mmol) of aluminum chloride and 2.4 g (12 mmol) of 4-chlorocarbonyl benzoic acid monomethyl ester were stirred in 15 ml of dichloromethane under stirring under cooling with ice. 1.0 g (9.3 mmol) of anisole was added to the resultant mixture. Two hours after, the temperature was elevated to room temperature, and the mixture was stirred overnight. After the treatment with dichloromethane as the extractant in an ordinary manner, the solvent was distilled off. The residue was purified by the silica gel column chromatography to obtain the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AH Dardir, PR Melvin, RM Davis, N Hazari… - The Journal of …, 2018 - ACS Publications
Esters are valuable electrophiles for cross-coupling due to their ubiquity and ease of synthesis. However, harsh conditions are traditionally required for the effective cross-coupling of …
Number of citations: 92 pubs.acs.org
X Qi, LB Jiang, HP Li, XF Wu - Chemistry–A European Journal, 2015 - Wiley Online Library
A practical palladium‐catalyzed carbonylative Suzuki coupling of aryl halides under carbon monoxide gas‐free conditions has been developed. Here, formic acid was utilized as the …

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